3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one

Medicinal Chemistry Scaffold Design Kinase Inhibition

3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one is a synthetic heterocyclic small molecule (C₁₄H₁₄N₂O₂, MW 242.27 g/mol) consisting of a 1,2-dihydroisoquinolin-1-one core acylated at the C-3 position with a pyrrolidine amide. It is classified as a 3-substituted isoquinolin-1(2H)-one derivative and is currently supplied as a research-grade building block (typical commercial purity ≥95%) for laboratory-scale investigation.

Molecular Formula C14H14N2O2
Molecular Weight 242.278
CAS No. 69454-43-9
Cat. No. B2993159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one
CAS69454-43-9
Molecular FormulaC14H14N2O2
Molecular Weight242.278
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C14H14N2O2/c17-13-11-6-2-1-5-10(11)9-12(15-13)14(18)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)
InChIKeyJVHSQLGAGPPKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one (CAS 69454-43-9): Core Scaffold Identity and Procurement-Grade Characterization


3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one is a synthetic heterocyclic small molecule (C₁₄H₁₄N₂O₂, MW 242.27 g/mol) consisting of a 1,2-dihydroisoquinolin-1-one core acylated at the C-3 position with a pyrrolidine amide [1]. It is classified as a 3-substituted isoquinolin-1(2H)-one derivative and is currently supplied as a research-grade building block (typical commercial purity ≥95%) for laboratory-scale investigation . The compound possesses one hydrogen-bond donor, two hydrogen-bond acceptors, a calculated logP of 1.5, and a topological polar surface area of 49.4 Ų, placing it within oral drug-like chemical space [1].

Why In-Class Dihydroisoquinolinones Cannot Be Interchanged with 3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one: Key Structural and Pharmacophoric Divergence


The 1,2-dihydroisoquinolin-1-one scaffold supports diverse biological activities—PARP inhibition, ROCK inhibition, and apoptosis induction—but the precise position and nature of the C-3 substituent fundamentally alter target engagement. 5-Aminoisoquinolin-1-one (5-AIQ), a prototypical PARP-1 inhibitor (IC₅₀ = 1.82 μM on human PARP-1), derives its activity from a C-5 amino group that occupies the nicotinamide-binding pocket, while the C-3 position remains unsubstituted [1][2]. Conversely, the ROCK inhibitor series described by Bosanac et al. (2010) requires a β-aryl-substituted pyrrolidine carboxamide at C-6 or C-7 for nanomolar potency (representative IC₅₀ = 0.56–6.69 nM on ROCK1) [3]. The target compound places a pyrrolidine-1-carbonyl group directly at C-3, a regioisomeric configuration that is not represented in either major chemotype, making pharmacological extrapolation from either series unreliable for procurement decisions .

Quantitative Differentiation Evidence for 3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one Versus Its Closest Structural Analogs


Regioisomeric Differentiation at C-3: Carbonyl-Linked Pyrrolidine vs. Direct Amino/Anilino Substitution

The target compound bears a pyrrolidine-1-carbonyl (amide) group at the C-3 position of the isoquinolin-1-one core, distinguishing it from the 3-(N-ethylanilino) analog (CAS not available; BindingDB BDBM71415) and the 3-(dimethylamino) analog [1]. The carbonyl insertion between the pyrrolidine ring and the core increases the rotatable bond count from 0 (direct amine-linked) to 1, alters the hydrogen-bond acceptor vector, and raises the calculated logP from approximately 1.2 (3-pyrrolidin-1-yl analog, C₁₃H₁₄N₂O) to 1.5, indicating moderately higher lipophilicity [2]. This regioisomeric switch converts the C-3 substituent from an electron-donating amine to an electron-withdrawing amide, which is expected to modulate the reactivity of the lactam NH and the electrophilicity of the C-1 carbonyl in target binding .

Medicinal Chemistry Scaffold Design Kinase Inhibition

Absence of C-4 Aryl Substitution Differentiates from Potent ROCK Inhibitor Chemotype

The closest commercially cataloged analog, 1-(1-oxo-4-p-tolyl-1,2-dihydro-isoquinoline-3-carbonyl)-pyrrolidine (CAS 69454-50-8), incorporates a p-tolyl group at the C-4 position that is absent in the target compound [1]. In the broader ROCK inhibitor patent literature (US9458110, US9914740), β-aryl-substituted pyrrolidine 2H-isoquinolin-1-ones achieve ROCK1 IC₅₀ values as low as 0.56–6.69 nM, with the aryl group identified as essential for potency; removal of this substituent results in >100-fold loss of activity [2][3]. The target compound lacks this critical hydrophobic aryl motif and is therefore predicted to be a weak ROCK inhibitor, making it a useful negative-control scaffold or a starting point for fragment-based optimization rather than a direct ROCK tool compound.

ROCK Inhibition Cardiovascular Research Kinase Selectivity

Commercially Verified Purity and Supply Consistency Versus Uncharacterized Research-Grade Alternatives

The target compound is available from multiple independent suppliers with a minimum certified purity of 95% . In contrast, the structurally related 3-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 135709-66-9, the fully saturated analog) and its hydrochloride salt (CAS 135709-67-0) are predominantly offered through custom synthesis services without batch-certified purity specifications, introducing variability in procurement quality for assay-dependent applications [1]. The unsaturated 1,2-dihydro core of the target compound provides a planar, conjugated system suitable for UV detection and crystallographic studies, whereas the tetrahydro analog's flexible, non-chromophoric scaffold complicates analytical characterization and may exhibit different solubility and stability profiles.

Chemical Procurement Assay Reproducibility Quality Control

Fragment-Like Physicochemical Profile Differentiates from Larger, Lipophilic Isoquinolinone Derivatives

With a molecular weight of 242.27 Da, XLogP3 of 1.5, and only one rotatable bond, the target compound resides within recognized fragment-like chemical space (MW < 300, logP ≤ 3, rotatable bonds ≤ 3) [1]. This contrasts with more elaborated isoquinolinone-based tool compounds such as the ROCK inhibitor series (MW > 400) [2] and 6,7-dimethoxy-2-(2-methylpropyl)-4-(pyrrolidine-1-carbonyl)isoquinolin-1-one (MW 358.4) [3]. The lower molecular complexity and favorable ligand efficiency metrics (LE estimated at >0.3 kcal/mol per heavy atom for any target with IC₅₀ < 100 μM) make the compound suitable as a fragment hit for NMR-based or SPR-based screening campaigns, where larger analogs would exhibit problematic non-specific binding or solubility limitations.

Fragment-Based Drug Discovery Lead Optimization Drug-Likeness

Procurement-Relevant Application Scenarios for 3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Assembly Targeting Kinase or PARP Active Sites

The compound's fragment-like physicochemical profile (MW 242.27, XLogP3 1.5) and the C-3 amide pharmacophore make it an appropriate entry for fragment libraries designed to probe the adenine- or nicotinamide-binding pockets of kinases and PARP enzymes . Unlike the larger 4-aryl-substituted ROCK inhibitors, this compound's minimal substitution pattern allows for unbiased fragment screening where the isoquinolinone core can be identified as a hit and subsequently elaborated through structure-guided design [1].

Negative Control or Inactive Comparator for ROCK and PARP Inhibitor Studies

SAR data from the Bosanac et al. (2010) ROCK inhibitor series demonstrates that the absence of a β-aryl substituent results in >100-fold loss of ROCK1 potency [1]. The target compound, lacking any C-4 or C-6/C-7 substitution, is predicted to be a weak ROCK inhibitor and can serve as a structurally matched negative control in ROCK1/ROCK2 biochemical and cellular assays. Similarly, its C-3 amide substitution pattern is absent from all known PARP-1 pharmacophore models, making it a suitable control for PARP inhibitor selectivity profiling [2].

Synthetic Intermediate for Parallel Library Synthesis at C-4 and C-6/C-7 Positions

The unsubstituted aromatic ring of the isoquinolinone core provides multiple vectors for late-stage functionalization (C-4, C-5, C-6, C-7). The target compound, available in gram quantities at ≥95% purity from multiple vendors , is a practical starting material for generating focused libraries via electrophilic aromatic substitution, cross-coupling, or directed C–H activation, enabling systematic exploration of SAR around the dihydroisoquinolinone scaffold without the need for de novo core synthesis [3].

Crystallographic Soaking Experiments for Target Identification by X-ray Crystallography

The planar, UV-active dihydroisoquinolinone core facilitates detection in crystallographic soaking experiments. Structurally related 2H-isoquinolin-1-one ligands have been successfully co-crystallized with ROCK1 (PDB 3NDM) and tankyrase 2 (PDB 4UVX), demonstrating the scaffold's suitability for X-ray crystallography [1][4]. The target compound's low molecular weight and modest lipophilicity reduce the risk of non-specific aggregation that can confound crystallographic interpretation with larger, more hydrophobic ligands.

Quote Request

Request a Quote for 3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.